
L-DOS47: An Antibody-Drug Conjugate for
Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SA 47

Cat. No.: B10768912 Get Quote

L-DOS47 is an antibody-drug conjugate that has been investigated in a Phase I/II clinical trial

for the treatment of advanced non-small cell lung cancer (NSCLC). Its mechanism of action

involves targeting the CEACAM6 protein, which is expressed on both cancerous and normal

cells. The urease component of L-DOS47 is designed to be cytotoxic to cancer cells.[1]

Quantitative Safety Data
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose

(MTD) of weekly L-DOS47. A total of 55 patients received L-DOS47 at doses up to 13.55 μg/kg.

[1] The following table summarizes the key safety findings from this trial.
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Safety

Parameter
Observation Dosage

Patient

Population
Reference

Maximum

Tolerated Dose

(MTD)

Not reached
Up to 13.55

µg/kg

55 patients with

advanced

NSCLC

[1]

Dose-Limiting

Toxicity (DLT)

One DLT

occurred
5.76 µg/kg

55 patients with

advanced

NSCLC

[1]

Treatment-

Emergent

Adverse Events

(TEAEs)

80% of patients

experienced

TEAEs

All dose levels

55 patients with

advanced

NSCLC

[1]

Most Common

TEAEs

Respiratory/thora

cic/mediastinal

disorders

(including

dyspnea)

All dose levels
38% of 55

patients
[1]

Treatment-

Related Dyspnea

2 out of 15

reported cases of

dyspnea were

assessed as

treatment-related

All dose levels

55 patients with

advanced

NSCLC

[1]

Dose

Interruptions

<1% of doses

administered
All dose levels

4 out of 422

doses
[1]

Experimental Protocols
Phase I Clinical Trial Design:

The Phase I study employed a standard 3+3 dose-escalation design.[1]

Patient Population: Patients with recurring or metastatic NSCLC.[1]
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Treatment Regimen: L-DOS47 was administered as a weekly 30-minute intravenous (IV)

infusion for 14 days, followed by a seven-day rest period, repeated for four cycles.[1]

Dose Escalation: Sixteen cohorts of patients received escalating doses from 0.12 to 13.55

µg/kg.[1]

Safety Monitoring: Patients were monitored for adverse events, with the first cohort being

treated eight days before subsequent patient dosing to monitor for potential infusion and/or

allergic reactions.[1]

Efficacy Assessment: Tumor response was evaluated using the Response Evaluation

Criteria in Solid Tumors (RECIST) criteria v1.1.[1]

Logical Workflow for L-DOS47 Safety Assessment
The following diagram illustrates the workflow for the safety and efficacy evaluation of L-DOS47

in the Phase I/II clinical trial.

Phase I: Dose Escalation Phase II: Efficacy Exploration
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3+3 Dose Escalation
(0.12-13.55 µg/kg)

Weekly IV Infusion
(2 weeks on, 1 week off)

Monitor for DLTs
and TEAEs Determine MTD Assess Preliminary Efficacy

(RECIST v1.1)

Safety & Tolerability Data

Administer Selected Dose
(Twice-weekly regimen)

Click to download full resolution via product page

Workflow of the Phase I/II clinical trial for L-DOS47.

Other Potential Compounds
While L-DOS47 is a strong candidate for what a researcher might be seeking, several other

compounds with "47" in their name have published safety or toxicity data.

AS-48: A bacteriocin with demonstrated antimicrobial properties. Preclinical studies have

shown it to have low hemolytic activity in whole blood and a lack of pro-inflammatory effects

in vitro.[2] At therapeutic concentrations (up to 27 μM), it showed a negligible propensity to

cause cell death or impede cell growth.[2]
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AE0047: A dihydropyridine-type calcium antagonist. In a study on obese Zucker rats, oral

administration of 3 to 10 mg/kg/day for 7 days led to a dose-dependent decrease in plasma

triglyceride levels.[3]

BDE-47: A polybrominated diphenyl ether and environmental contaminant. It is known to

induce a range of toxic effects in marine organisms, including lethality, morphological

damage, and reproductive toxicity.[4] In vitro studies on RAW264.7 macrophages have

shown that BDE-47 exposure leads to decreased cell viability and increased apoptosis

through the mitochondrial pathway.[5]

Industrial Compounds
It is important to distinguish research and therapeutic compounds from industrial chemicals that

may share a similar nomenclature.

SAG™ 47 Antifoam Compound: A safety data sheet for this product indicates that its

components are not hazardous or are below required disclosure limits.[6] Standard industrial

hygiene practices are recommended for handling.[6]

In conclusion, while a specific compound "SA 47" with a comprehensive safety and toxicity

profile remains elusive in the public domain, the antibody-drug conjugate L-DOS47 represents

a plausible candidate for which clinical safety data is available. Researchers are encouraged to

verify the precise identity of the compound of interest to access the most relevant and accurate

safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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